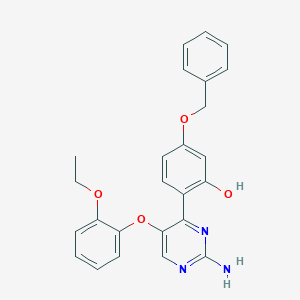

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol

Description

This compound features a pyrimidine core substituted at the 4-position with a 2-amino group and a 5-(2-ethoxyphenoxy) moiety. At the 5-position of the phenol ring, a benzyloxy group is attached. Its molecular formula is C₂₅H₂₂N₃O₄, with a molecular weight of 428.46 g/mol.

Propriétés

IUPAC Name |

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-2-30-21-10-6-7-11-22(21)32-23-15-27-25(26)28-24(23)19-13-12-18(14-20(19)29)31-16-17-8-4-3-5-9-17/h3-15,29H,2,16H2,1H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWWGLKFVWLYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the amino and ethoxyphenoxy groups. The phenol ring is then functionalized with a benzyloxy group. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and catalysts to ensure the desired substitutions and functionalizations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce amines.

Applications De Recherche Scientifique

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes, derived from literature and computational studies:

Key Structural and Functional Insights:

Substituent Position and Binding Affinity: The 2-ethoxyphenoxy group in the target compound occupies an ortho position, likely causing steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenoxy in ). This may reduce binding efficiency but improve selectivity.

Electronic Effects: Methoxy and ethoxy groups act as electron donors, enhancing π-π interactions. However, ethoxy’s larger size may reduce conformational flexibility compared to methoxy . Fluorobenzyloxy substituents (e.g., in ) increase metabolic stability by blocking oxidation sites, a feature absent in the target compound’s benzyloxy group.

Biological Activity :

- AP-NP and AP-3-OMe-Ph demonstrated low binding free energies (-8.2 to -7.5 kcal/mol) to the hACE2-S complex via molecular docking, suggesting the target compound’s ethoxy/benzyloxy groups could be optimized for similar viral entry inhibition .

- Compound 97 ’s indole moiety correlates with potent tubulin inhibition (IC₅₀ = 0.79 μM), highlighting the impact of heterocyclic substituents on anticancer activity .

Computational Predictions :

- Tools like AutoDock Vina and Multiwfn were used in cited studies to predict binding modes and physicochemical properties. For example, AP-NP’s naphthyl group showed favorable hydrophobic complementarity in MD simulations .

Research Findings and Implications

- Synthetic Accessibility: The ethoxyphenoxy group may pose synthetic challenges due to steric effects during coupling reactions, unlike smaller substituents (e.g., methoxy) .

- Therapeutic Potential: Structural analogs with proven activity against viral targets (e.g., AP-NP) and tubulin (e.g., Compound 97) suggest the target compound warrants further in vitro testing for antiviral or anticancer applications .

Activité Biologique

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a pyrimidine ring, multiple phenolic groups, and an ethoxy substituent, is being studied for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is , with a molecular weight of approximately 443.5 g/mol. Its structural complexity allows for diverse interactions within biological systems, which is crucial for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C26H25N3O4 |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 879577-78-3 |

Antimicrobial Activity

Preliminary studies suggest that compounds structurally similar to 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol exhibit notable antimicrobial properties. For instance, derivatives of similar compounds have shown activity against various bacterial strains, including Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds vary significantly based on their structural modifications.

Anticancer Properties

Research indicates that this compound may possess anticancer activities. Compounds with similar phenolic structures have demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential for development as anticancer agents . Studies have highlighted a structure–activity relationship that aids in identifying candidates for further modification and testing.

The exact mechanism by which 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of various biological processes, including apoptosis in cancer cells and disruption of microbial cell wall synthesis in bacteria .

Case Studies

- Anticancer Activity : A study involving derivatives of phenolic compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The findings suggested that modifications to the phenolic structure can enhance selectivity and potency against cancer cells .

- Antimicrobial Screening : In a comparative study of related compounds, several derivatives were screened for antimicrobial activity against both bacterial and fungal strains. The results indicated that certain substitutions on the phenolic rings significantly improved antimicrobial efficacy, with some compounds achieving MIC values in the low micromolar range .

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol. Future studies should focus on:

- Detailed Mechanistic Studies : Elucidating the specific pathways affected by this compound.

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Structure–Activity Relationship Analysis : Identifying optimal modifications to enhance efficacy and reduce toxicity.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.